Cas no 1804194-60-2 (4-(2-Carboxyethyl)-3-methoxymandelic acid)

4-(2-Carboxyethyl)-3-methoxymandelic acid is a specialized organic compound featuring both carboxylic acid and methoxy-substituted mandelic acid functional groups. Its structure lends versatility in synthetic applications, particularly as an intermediate in pharmaceutical and fine chemical synthesis. The presence of multiple reactive sites enables selective modifications, making it valuable for constructing complex molecules. The carboxyl and hydroxyl groups enhance solubility in polar solvents, facilitating handling in aqueous or organic reaction conditions. This compound is of interest in research settings for developing bioactive molecules or chiral derivatives due to its stereocenter. High purity grades ensure reproducibility in experimental or industrial processes.
4-(2-Carboxyethyl)-3-methoxymandelic acid structure
1804194-60-2 structure
Product Name:4-(2-Carboxyethyl)-3-methoxymandelic acid
CAS No:1804194-60-2
MF:C12H14O6
MW:254.235964298248
CID:4939068
Update Time:2025-10-21

4-(2-Carboxyethyl)-3-methoxymandelic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Carboxyethyl)-3-methoxymandelic acid
    • Inchi: 1S/C12H14O6/c1-18-9-6-8(11(15)12(16)17)3-2-7(9)4-5-10(13)14/h2-3,6,11,15H,4-5H2,1H3,(H,13,14)(H,16,17)
    • InChI Key: YFCUZGUGJNDRPL-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(C(=O)O)O)C=CC=1CCC(=O)O

Computed Properties

  • Exact Mass: 254.07903816 g/mol
  • Monoisotopic Mass: 254.07903816 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 104
  • Molecular Weight: 254.24

4-(2-Carboxyethyl)-3-methoxymandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015028062-250mg
4-(2-Carboxyethyl)-3-methoxymandelic acid
1804194-60-2 97%
250mg
494.40 USD 2021-06-17
Alichem
A015028062-500mg
4-(2-Carboxyethyl)-3-methoxymandelic acid
1804194-60-2 97%
500mg
815.00 USD 2021-06-17
Alichem
A015028062-1g
4-(2-Carboxyethyl)-3-methoxymandelic acid
1804194-60-2 97%
1g
1,504.90 USD 2021-06-17

Additional information on 4-(2-Carboxyethyl)-3-methoxymandelic acid

Comprehensive Overview of 4-(2-Carboxyethyl)-3-methoxymandelic acid (CAS No. 1804194-60-2): Properties, Applications, and Industry Insights

4-(2-Carboxyethyl)-3-methoxymandelic acid (CAS No. 1804194-60-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound, often referred to by its abbreviated name CEMmA, belongs to the class of methoxy-substituted mandelic acid derivatives, which are widely studied for their potential in drug development and metabolic pathway modulation. The presence of both carboxyethyl and methoxy functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for high-purity chiral compounds like 4-(2-Carboxyethyl)-3-methoxymandelic acid has surged, driven by advancements in asymmetric synthesis and targeted drug delivery systems. Researchers are particularly interested in its potential role as a building block for protease inhibitors and anti-inflammatory agents, aligning with the growing focus on precision medicine. The compound's carboxylic acid moiety allows for further derivatization, making it valuable in peptide mimetics design—a hot topic in oncotherapy and neurodegenerative disease research.

From a chemical perspective, CAS 1804194-60-2 exhibits notable solubility in polar solvents like DMSO and methanol, which facilitates its application in high-throughput screening assays. Its logP value and hydrogen bonding capacity have been computationally modeled to predict bioavailability, a critical parameter for pharmacokinetic optimization. These properties position it as a candidate for prodrug development, especially in modifying drug release profiles—a frequent search query among formulation scientists.

The synthesis of 4-(2-Carboxyethyl)-3-methoxymandelic acid typically involves Grignard reactions followed by selective oxidation, with yields optimized through microwave-assisted organic synthesis (MAOS)—a technique trending in green chemistry discussions. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its structural integrity, while chiral HPLC methods ensure enantiomeric purity, addressing the pharmaceutical industry's stringent quality-by-design (QbD) requirements.

Emerging applications include its use as a metabolite standard in LC-MS-based metabolomics, where researchers investigate gut microbiome-host interactions—a subject with over 10,000 monthly searches in scientific databases. Additionally, its potential as a ligand for metal-organic frameworks (MOFs) is being explored for controlled release formulations, coinciding with the rise of nanomedicine-related queries. Regulatory-wise, the compound falls under REACH compliance for research quantities, with safety data sheets emphasizing standard laboratory handling protocols.

Market analysts note increased patent filings involving 1804194-60-2 derivatives, particularly in biodegradable polymer modifications and pH-sensitive drug carriers. This correlates with Google Trends data showing a 120% year-on-year increase in searches for "smart drug delivery systems". As the generic drug sector expands, the compound's cost-effective synthesis routes are being optimized using flow chemistry techniques—another trending topic in process chemistry forums.

Future research directions may explore its enzyme inhibition kinetics, especially toward COX-2 and LOX pathways, given current interest in multi-target therapeutics. The compound's structure-activity relationship (SAR) studies could contribute to fragment-based drug discovery—a methodology with growing PubMed citations. With proper IP protection strategies, 4-(2-Carboxyethyl)-3-methoxymandelic acid derivatives may soon enter clinical trials for chronic inflammatory conditions, addressing a global health challenge prioritized in WHO reports.

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